6-amino-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one is a heterocyclic compound with a molecular formula of C12H13N3O2S and a molecular weight of 263.32 . This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one typically involves the condensation of 2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one with an amine source, such as ammonia or an amine derivative . The reaction is usually carried out in the presence of a catalyst, such as sodium carbonate, in a mixture of water and ethanol at elevated temperatures (around 60°C) . This method allows for the formation of the desired product in a single synthetic step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinones.
Scientific Research Applications
6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
2-[(ω-phthalimidoalkyl)sulfanyl]pyrimidin-4(3H)-ones: These compounds have similar structural features and exhibit cytotoxic and antiviral activities.
6-amino-2-[(4-methylphenyl)sulfanyl]pyrimidin-4(3H)-one: Another compound with a similar core structure, known for its unique chemical properties.
Uniqueness
6-amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its phenoxyethyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-amino-2-(2-phenoxyethylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2S/c13-10-8-11(16)15-12(14-10)18-7-6-17-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
InChI Key |
ILLCPLQLXPRYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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